Sale sodico del acido yodesossicolico, known in English as sodium salt of deoxycholic acid, is a bile acid derivative with significant biochemical importance. This compound is classified under the category of bile acids and their salts, which play essential roles in fat digestion and absorption. The molecular formula for sodium salt of deoxycholic acid is with a molecular weight of approximately 414.57 g/mol .
The synthesis of sodium salt of deoxycholic acid typically involves the neutralization of deoxycholic acid with sodium hydroxide or sodium bicarbonate. The process can be summarized as follows:
Sodium salt of deoxycholic acid features a steroidal structure characterized by four fused hydrocarbon rings. The presence of a carboxylate group (–COO⁻) contributes to its solubility in water as a sodium salt.
C[C@H]1(C)[C@H](O)CC[C@H](O)[C@H](C)[C@H]2CC[C@H](O)[C@@H]2[C@@H](C)[C@@H]1C(=O)[O-].[Na+] .Sodium salt of deoxycholic acid can participate in various chemical reactions typical for bile acids:
Sodium salt of deoxycholic acid functions primarily as a surfactant in the gastrointestinal tract. Its mechanism involves:
This action is crucial for efficient digestion and nutrient absorption .
The compound exhibits amphipathic properties due to its hydrophobic steroid core and hydrophilic carboxylate group, making it effective in lipid digestion .
Sodium salt of deoxycholic acid has several scientific uses:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9